N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry: N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Uniqueness: N-(5-Amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore and its reactivity in organic synthesis .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-13-6-5-11(18)9-12(13)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,18H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXAIMDVNTYFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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